molecular formula C6H4IN3S B11735104 5-Iodothiazolo[5,4-b]pyridin-2-amine

5-Iodothiazolo[5,4-b]pyridin-2-amine

Cat. No.: B11735104
M. Wt: 277.09 g/mol
InChI Key: HIDGOYPOWHXLJN-UHFFFAOYSA-N
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Description

5-Iodothiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that belongs to the class of thiazolo[5,4-b]pyridines. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodothiazolo[5,4-b]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes . This method provides a moderate to good yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation and specific reaction conditions ensures efficient production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Iodothiazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the thiazolo[5,4-b]pyridine core .

Mechanism of Action

The mechanism of action of 5-Iodothiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets. For example, as a phosphoinositide 3-kinase inhibitor, it binds to the kinase domain, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to various biological effects, including reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodothiazolo[5,4-b]pyridin-2-amine is unique due to the presence of the iodine atom, which can be further modified to create a wide range of derivatives. This versatility makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C6H4IN3S

Molecular Weight

277.09 g/mol

IUPAC Name

5-iodo-[1,3]thiazolo[5,4-b]pyridin-2-amine

InChI

InChI=1S/C6H4IN3S/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H,(H2,8,9)

InChI Key

HIDGOYPOWHXLJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1N=C(S2)N)I

Origin of Product

United States

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